molecular formula C23H20N4O4S B11635608 2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide

2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide

Cat. No.: B11635608
M. Wt: 448.5 g/mol
InChI Key: OPVLCZHRKOAKLZ-UHFFFAOYSA-N
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Description

1-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of methoxyphenoxy, oxazolo[4,5-b]pyridinyl, and thiourea moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Step 1: Preparation of 4-methoxyphenoxyacetic acid by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.

    Step 2: Formation of the oxazolo[4,5-b]pyridine intermediate through cyclization reactions involving appropriate starting materials.

    Step 3: Coupling of the intermediates using reagents such as carbodiimides to form the final thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy or oxazolo[4,5-b]pyridinyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

1-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is unique due to its combination of methoxyphenoxy, oxazolo[4,5-b]pyridinyl, and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C23H20N4O4S/c1-14-17(22-27-21-19(31-22)7-4-12-24-21)5-3-6-18(14)25-23(32)26-20(28)13-30-16-10-8-15(29-2)9-11-16/h3-12H,13H2,1-2H3,(H2,25,26,28,32)

InChI Key

OPVLCZHRKOAKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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